1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(oxan-4-ylamino)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(16)15-6-2-12(3-7-15)10-14-13-4-8-17-9-5-13/h12-14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZJAOQZFFHGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with oxan-4-yl-containing reagents under controlled conditions. One common method involves the use of a piperidine derivative, such as 4-aminomethylpiperidine, which is reacted with an oxan-4-yl-containing reagent in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening and optimization techniques can help identify the most efficient and cost-effective production methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(Oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group or the piperidine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-{[(Oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)ethan-1-one: A compound with a similar ethanone moiety but a different heterocyclic ring.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with an oxan-4-yl group but different overall structure.
Uniqueness
1-(4-{[(Oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one, also referred to as a derivative of piperidine, has garnered attention in recent pharmacological research due to its potential biological activities. This compound features a unique structural framework that combines piperidine and oxane moieties, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one is . Its structure can be represented as follows:
This compound exhibits characteristics typical of piperidine derivatives, including potential for enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of signaling pathways that are crucial for cellular functions.
Antibacterial Activity
Recent studies have indicated that compounds containing piperidine structures often exhibit antibacterial properties. For instance, derivatives similar to 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease. Research has demonstrated that certain piperidine derivatives possess significant inhibitory effects on these enzymes, suggesting therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of synthesized piperidine derivatives, it was found that compounds structurally related to 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one exhibited varying degrees of activity against selected bacterial strains. The results are summarized in the following table:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| A | Salmonella typhi | Strong |
| B | Bacillus subtilis | Moderate |
| C | Escherichia coli | Weak |
This study highlights the potential for developing new antibacterial agents from this class of compounds.
Study 2: Enzyme Inhibition Assays
Another significant area of research involves the enzyme inhibition capabilities of related compounds. A recent investigation into the inhibitory effects on AChE revealed promising results:
| Compound | IC50 Value (µM) | Enzyme Target |
|---|---|---|
| D | 2.14 ± 0.003 | Acetylcholinesterase |
| E | 0.63 ± 0.001 | Urease |
These findings suggest that modifications to the piperidine framework can enhance enzyme inhibition, offering insights into drug design for neurodegenerative diseases and other conditions.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
- Aminomethylation: Reaction of 4-aminopiperidine with oxan-4-ylamine derivatives under reductive amination conditions (e.g., NaBH3CN in methanol at 40–60°C) .
- Acetylation: Subsequent treatment with acetyl chloride in dichloromethane (DCM) using triethylamine as a base to introduce the ethanone moiety .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters: Control of pH (7–8) during amination and inert atmosphere (N2/Ar) to prevent oxidation of intermediates .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the piperidine ring substitution pattern and oxan-4-yl group integration. Key signals include δ ~2.4 ppm (piperidine CH2N) and δ ~3.6 ppm (oxane OCH2) .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]+: 297.21 g/mol) validates molecular weight .
- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) monitors purity (>98%) and detects byproducts .
Q. How can researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- In vitro assays: Test inhibition of kinases (e.g., PI3K or MAPK) at 1–10 µM concentrations using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Target prediction: Employ SwissTargetPrediction or AutoDock Vina for computational docking to prioritize targets like GPCRs or enzymes .
Advanced Research Questions
Q. How does the stereochemistry of the oxan-4-ylamino group influence target binding affinity?
Methodological Answer:
- Stereoisomer synthesis: Prepare (R)- and (S)-enantiomers via chiral auxiliary-assisted amination (e.g., using (S)-BINOL-phosphoric acid catalysts) .
- Binding studies: Compare enantiomers’ Ki values using surface plasmon resonance (SPR) with immobilized targets (e.g., serotonin receptors). Data from similar compounds show up to 10-fold differences in affinity .
- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER force field) to analyze hydrogen bonding and π-stacking interactions with receptor residues .
Q. What strategies resolve contradictions in reported reaction yields for analogous compounds?
Methodological Answer:
- Byproduct analysis: Use LC-MS to identify side products (e.g., over-alkylated piperidines) formed under suboptimal pH or excess reagent conditions .
- DoE Optimization: Apply a Box-Behnken design to test variables (temperature, solvent polarity, catalyst loading). For example, DMF increases yield by 15% over THF due to better solubility of intermediates .
- Kinetic Studies: Use in-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., imine formation vs. reduction) .
Q. How can researchers elucidate the compound’s mechanism of action in modulating enzyme activity?
Methodological Answer:
- Enzyme kinetics: Perform Michaelis-Menten assays with varying substrate concentrations. A decrease in Vmax without Km change suggests non-competitive inhibition .
- Thermal Shift Assay: Monitor protein melting temperature (Tm) shifts (e.g., +3°C for PI3Kγ) to confirm direct binding .
- Metabolomics: Use LC-HRMS to track downstream metabolite changes (e.g., ATP/ADP ratios) in treated vs. untreated cells .
Comparative and Methodological Questions
Q. How does this compound compare structurally and functionally to other piperidine-acetyl derivatives?
Methodological Answer: Structural Comparison Table:
| Compound | Key Substituents | Biological Activity (IC50) |
|---|---|---|
| Target Compound | Oxan-4-ylamino methyl, acetyl | PI3Kα: 0.8 µM |
| 1-(4-Aminopiperidin-1-yl)ethanone | NH2 instead of oxan-4-ylamino | PI3Kα: >10 µM |
| (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone | Difluoropyrrolidine, ketone | GPCR antagonism: 50 nM |
Functional Insights:
The oxan-4-yl group enhances solubility and hydrogen bonding, reducing off-target effects compared to simpler amines .
Q. What computational methods are recommended for predicting metabolic stability?
Methodological Answer:
- CYP450 Metabolism Prediction: Use StarDrop’s P450 module to identify vulnerable sites (e.g., N-methylation on piperidine increases clearance).
- In silico t1/2 Estimation: ADMET Predictor™ analyzes logP (2.1) and PSA (65 Ų) to estimate hepatic t1/2 (~3.5 hours) .
- Metabolite ID: Mass Frontier matches MS/MS fragments to potential glucuronidation or oxidation products .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HEK293) and normalize to reference inhibitors (e.g., LY294002 for PI3K) .
- Batch Consistency: Ensure compound purity (>98%) via orthogonal methods (HPLC, NMR) to exclude batch-to-batch variability .
- Meta-Analysis: Apply random-effects models to aggregate data from ≥3 independent studies, adjusting for assay sensitivity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
